
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to increase the expression of antioxidant enzymes, leading to reduced oxidative stress and inflammation.
Biochemical and Physiological Effects:
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its ability to exhibit a range of biological activities at relatively low concentrations. Additionally, it is readily available and can be synthesized using simple and cost-effective methods.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its bioavailability and effectiveness in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in specific experimental settings.
Orientations Futures
There are several future directions for the research and development of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. These include:
1. Investigating its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Studying its effects on other signaling pathways, such as the PI3K/Akt and Wnt pathways.
3. Developing more efficient synthesis methods to improve yield and reduce cost.
4. Investigating its potential use as a natural preservative in the food industry.
5. Developing new formulations and delivery methods to improve its solubility and bioavailability.
In conclusion, Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a promising compound with a range of potential applications in medicine, agriculture, and industry. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a valuable tool for researchers studying a range of biological processes. While there are still limitations and challenges associated with its use, continued research and development of this compound have the potential to lead to significant advancements in various fields.
Méthodes De Synthèse
The synthesis of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the reaction between 3-methoxybenzaldehyde, dimethyl 2,2-dimethyl-1,3-dioxane-4,6-dicarboxylate, and sodium methoxide in methanol. This reaction results in the formation of the desired compound with a yield of over 70%.
Applications De Recherche Scientifique
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been studied for its ability to enhance plant growth and improve crop yield. It has been shown to increase the activity of antioxidant enzymes in plants, leading to improved stress tolerance and growth.
In industry, this compound has been investigated for its potential use as a polymer stabilizer, UV absorber, and corrosion inhibitor.
Propriétés
Nom du produit |
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
|---|---|
Formule moléculaire |
C18H22O7 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O7/c1-18(22)9-12(19)14(16(20)24-3)13(15(18)17(21)25-4)10-6-5-7-11(8-10)23-2/h5-8,13-15,22H,9H2,1-4H3 |
Clé InChI |
JHKZXOLSVSSHII-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC)O |
SMILES canonique |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



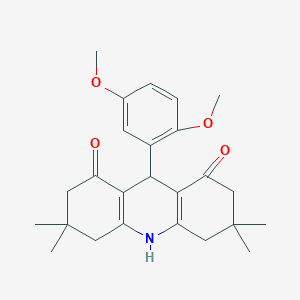
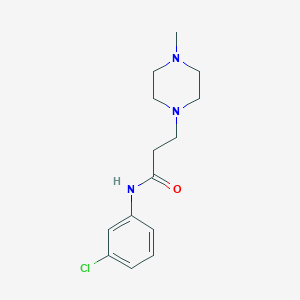

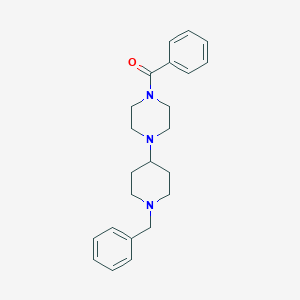

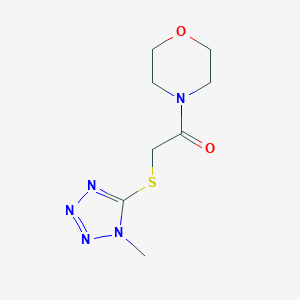


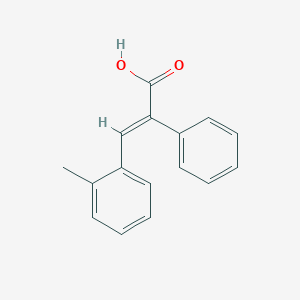




![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)